Faropenem sodium hemipentahydrate Faropenem sodium hemipentahydrate Faropenem is a broad-spectrum penem antibiotic. It is active against a panel of 12 Gram-positive (MIC50s = 0.008-1 mg/L) and 15 Gram-negative (MIC50s = 0.06-16 mg/L) bacteria. Faropenem (20 mg/kg) reduces the number of lung colony forming units (CFUs) in a mouse model of H. influenzae-induced respiratory tract infection. Formulations containing faropenem have been used in the treatment of various bacterial infections.

Brand Name: Vulcanchem
CAS No.: 158365-51-6
VCID: VC20766498
InChI: InChI=1S/2C12H15NO5S.2Na.5H2O/c2*1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;;;;;;;/h2*5-7,11,14H,2-4H2,1H3,(H,16,17);;;5*1H2/q;;2*+1;;;;;/p-2/t2*5-,6-,7+,11-;;;;;;;/m11......./s1
SMILES: CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+]
Molecular Formula: C24H38N2Na2O15S2
Molecular Weight: 704.7 g/mol

Faropenem sodium hemipentahydrate

CAS No.: 158365-51-6

Cat. No.: VC20766498

Molecular Formula: C24H38N2Na2O15S2

Molecular Weight: 704.7 g/mol

* For research use only. Not for human or veterinary use.

Faropenem sodium hemipentahydrate - 158365-51-6

Specification

Description Faropenem is a broad-spectrum penem antibiotic. It is active against a panel of 12 Gram-positive (MIC50s = 0.008-1 mg/L) and 15 Gram-negative (MIC50s = 0.06-16 mg/L) bacteria. Faropenem (20 mg/kg) reduces the number of lung colony forming units (CFUs) in a mouse model of H. influenzae-induced respiratory tract infection. Formulations containing faropenem have been used in the treatment of various bacterial infections.

CAS No. 158365-51-6
Molecular Formula C24H38N2Na2O15S2
Molecular Weight 704.7 g/mol
IUPAC Name disodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;pentahydrate
Standard InChI InChI=1S/2C12H15NO5S.2Na.5H2O/c2*1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;;;;;;;/h2*5-7,11,14H,2-4H2,1H3,(H,16,17);;;5*1H2/q;;2*+1;;;;;/p-2/t2*5-,6-,7+,11-;;;;;;;/m11......./s1
Standard InChI Key MOGICMVNWAUWMK-HIXRZVNASA-L
Isomeric SMILES C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+]
SMILES CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+]
Canonical SMILES CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+]

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